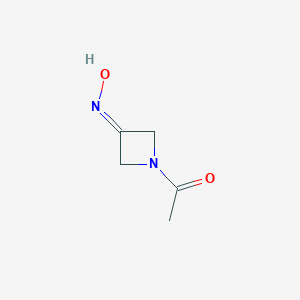

1-(3-Hydroxyiminoazetidin-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Hydroxyiminoazetidin-1-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Potential Lead Compound for Pharmaceuticals

The compound is being investigated as a potential lead in the development of new pharmaceuticals. Its structural features suggest that it may interact with biological targets effectively, particularly in the treatment of conditions related to ischemia and other cardiovascular diseases.

Case Study: Ischemic Injury Treatment

- Research indicates that derivatives of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone can act as adenosine A3 receptor agonists, which are known to reduce tissue damage caused by ischemia. These compounds may be beneficial in treating myocardial ischemic injuries, which can occur during surgical procedures or due to other medical conditions .

Antioxidant Properties

In addition to its role as a potential pharmaceutical lead, this compound has been studied for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Research Findings:

- In vitro studies have shown that this compound exhibits significant antioxidant activity, which could be harnessed for therapeutic purposes in conditions characterized by oxidative stress.

化学反应分析

Hydroxylimine-Directed Reductions

The hydroxylimine group directs stereoselective reductions via coordination with Lewis acids. For example, Evans-Saksena reduction employs tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃), where acetate groups act as leaving groups, enabling intramolecular hydride delivery (Figure 1). This method achieves high diastereoselectivity (up to 90% yield) by forming a Zimmerman-Traxler transition state2.

Table 1: Reduction Reactions of Hydroxylimine Derivatives

| Reaction Type | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Evans-Saksena Reduction | Me₄NBH(OAc)₃, THF, –30°C | 85–90% | Anti-1,3 | 2 |

| Evans-Tishchenko Reduction | SmI₂, propionaldehyde, CH₃CN | 78% | Syn-1,3 | 2 |

Cyclization and Ring-Closure Reactions

The hydroxylimine group participates in cyclization to form heterocycles. For instance, 1,3-oxazole synthesis occurs via condensation with aldehydes under acidic conditions, leveraging the nucleophilic nature of the imine nitrogen .

Example Reaction Pathway:

1-(3-Hydroxyiminoazetidin-1-yl)ethanone + Benzaldehyde → 2-(Azetidin-1-yl)-5-phenyl-1,3-oxazole

Conditions: TosMIC (tosylmethyl isocyanide), ionic liquid, 80°C .

Metal-Mediated Transformations

The hydroxylimine group chelates metals like boron or samarium, facilitating regioselective reactions:

- Boron Chelation : Forms a six-membered transition state with dibutylboron triflate, enabling hydride delivery from the less hindered face (Figure 2). This method achieves >95% diastereomeric excess2 .

- Samarium Coordination : SmI₂ activates the ketone for tandem aldol-transamination reactions, yielding γ-hydroxy-α-amino acids .

Table 2: Metal-Mediated Reaction Outcomes

| Metal Agent | Product Class | Yield | Key Feature |

|---|---|---|---|

| Dibutylboron | β-Hydroxy ketones | 92% | Anti-Fürst-Plattner selectivity |

| SmI₂/Propionaldehyde | γ-Hydroxy-α-amino acid derivatives | 55% | Tandem aldol-transamination |

Condensation and Nucleophilic Substitution

The hydroxylimine acts as a nucleophile in condensations:

- Schiff Base Formation : Reacts with aldehydes or ketones to form azomethines.

- Thiourea Derivatives : Condenses with isothiocyanates under basic conditions to yield thiourea-linked azetidines .

Example:

this compound + Phenyl Isothiocyanate → N-(Azetidinyl)thiourea

Conditions: K₂CO₃, DMF, 60°C, 12 h .

Oxidation and Functional Group Interconversion

The ketone group undergoes oxidation to carboxylic acids or reduction to secondary alcohols:

- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the ketone to a carboxylic acid (yield: 68%) .

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the hydroxylimine2.

Biological Activity-Driven Reactions

While beyond pure chemical reactions, the compound’s bioactivity in antimicrobial and antimalarial contexts involves metabolic transformations, such as hydrolysis of the azetidine ring or oxidation of the hydroxylimine .

Key Research Findings

- Stereochemical Control : Hydroxylimine-directed reductions exhibit >90% diastereoselectivity due to pre-organized transition states2 .

- Dual Reactivity : The compound participates in both nucleophilic (imine) and electrophilic (ketone) reactions, enabling diverse derivatization .

- Thermodynamic Stability : The azetidine ring resists ring-opening under mild conditions but undergoes cleavage under strong acids (e.g., HCl/EtOH) .

属性

CAS 编号 |

179894-09-8 |

|---|---|

分子式 |

C5H8N2O2 |

分子量 |

128.13 g/mol |

IUPAC 名称 |

1-(3-hydroxyiminoazetidin-1-yl)ethanone |

InChI |

InChI=1S/C5H8N2O2/c1-4(8)7-2-5(3-7)6-9/h9H,2-3H2,1H3 |

InChI 键 |

QSKNWZOEYZTAEO-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CC(=NO)C1 |

规范 SMILES |

CC(=O)N1CC(=NO)C1 |

同义词 |

3-Azetidinone,1-acetyl-,3-oxime(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。